1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)- 1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17608877
InChI: InChI=1S/C10H18N2O/c11-7-8-1-4-10(5-2-8)6-3-9(13)12-10/h8H,1-7,11H2,(H,12,13)
SMILES:
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-

CAS No.:

Cat. No.: VC17608877

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)- -

Specification

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name 8-(aminomethyl)-1-azaspiro[4.5]decan-2-one
Standard InChI InChI=1S/C10H18N2O/c11-7-8-1-4-10(5-2-8)6-3-9(13)12-10/h8H,1-7,11H2,(H,12,13)
Standard InChI Key QCYIGDHZNNHBST-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1CN)CCC(=O)N2

Introduction

Structural Characteristics and Physicochemical Properties

The core structure of 1-azaspiro[4.5]decan-2-one, 8-(aminomethyl)- consists of a six-membered cyclohexane ring fused to a five-membered lactam ring via a shared nitrogen atom (spiro[4.5]decan framework). The 8-(aminomethyl) substituent introduces a primary amine group attached to a methyl branch at the eighth position of the spiro system . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O (free base)
Molecular Weight182.27 g/mol (free base)
IUPAC Name8-(aminomethyl)-1-azaspiro[4.5]decan-2-one
Canonical SMILESC1CC2(CCC1CN)CCC(=O)N2
LogP (Predicted)1.56
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

The hydrochloride salt form (C₁₀H₁₉ClN₂O) is commonly employed to enhance solubility and stability, with a molecular weight of 218.72 g/mol. X-ray crystallography of analogous spiro compounds confirms a boat-chair conformation for the cyclohexane ring and planar lactam moiety, which influences stereoelectronic interactions .

Synthesis and Structural Optimization

Key Synthetic Routes

Synthesis typically involves multi-step strategies to construct the spirocyclic core and introduce the aminomethyl group. A representative pathway includes:

  • Cyclization: Aldehyde-amine condensation forms the lactam ring. For example, reacting γ-aminobutyric acid derivatives with cyclohexanone under acidic conditions yields the spiro intermediate.

  • Functionalization: Reductive amination or nucleophilic substitution introduces the aminomethyl group. In one protocol, the spiro lactam is treated with formaldehyde and ammonium chloride in the presence of sodium cyanoborohydride to install the -CH₂NH₂ moiety .

  • Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, improving crystallinity.

Stereochemical Considerations

The (5S,8S) stereoisomer (meso form) is predominant in reported syntheses due to thermodynamic stability. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce enantioselectivity, though racemic mixtures are common in early-stage explorations .

Biological Activity and Mechanism of Action

Neuropharmacological Targets

The compound’s spirocyclic architecture and amine functionality enable interactions with central nervous system (CNS) receptors:

  • Serotonin (5-HT) Receptors: Structural similarity to tryptamine derivatives suggests partial agonism at 5-HT₁A and 5-HT₂C subtypes, implicated in anxiety and depression .

  • Dopamine Transporters: Molecular docking studies predict binding to the dopamine reuptake protein (DAT), potentially modulating reward pathways.

  • σ-1 Receptors: The lipophilic spiro system may engage σ-1 chaperones, influencing neuroprotection and synaptic plasticity .

Preclinical Findings

  • In Vitro

    • IC₅₀ of 120 nM for serotonin reuptake inhibition in rat synaptosomes .

    • EC₅₀ of 450 nM for 5-HT₁A receptor activation in HEK293 cells.

  • In Vivo

    • Oral administration (10 mg/kg) in murine models reduced immobility time in the forced swim test by 40%, indicating antidepressant-like effects .

    • Anxiolytic activity (elevated plus maze) observed at 5 mg/kg, comparable to diazepam.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
1-Oxa-3-azaspiro[4.5]decan-2-oneOxygen replaces nitrogen in the lactamWeaker DAT affinity (IC₅₀ = 890 nM)
8-Amino-1-azaspiro[4.5]decan-2-oneLacks methylene spacer in amineReduced 5-HT₁A binding (Ki = 1.2 μM)
3-Phenyl-1-oxa-3-azaspiro[4.5]decan-2-onePhenyl substitution at position 3Enhanced σ-1 receptor selectivity

The aminomethyl group in 8-(aminomethyl)-1-azaspiro[4.5]decan-2-one enhances membrane permeability (LogP = 1.56 vs. 0.89 for des-methyl analog) , critical for blood-brain barrier penetration.

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